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molecular formula C7H8BrNO2S B1271902 4-Bromo-3-methylbenzenesulfonamide CAS No. 879487-75-9

4-Bromo-3-methylbenzenesulfonamide

Cat. No. B1271902
M. Wt: 250.12 g/mol
InChI Key: KRUSKWRPOCHSGC-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A 28% aqueous NH3 solution (2.0 ml) was added to a solution of 4-bromo-3-methyl-benzenesulfonyl chloride (250 mg, 0.927 mmol) in THF (2.0 ml) at 0° C. The mixture was stirred at 0° C. for 6.5 hours. The reaction mixture was quenched with 1 N HCl and extracted with CH2Cl2. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (CH2Cl2—AcOEt) to give 4-bromo-3-methyl-benzenesulfonamide as a white powder (126 mg, 54%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][C:4]=1[CH3:13]>C1COCC1>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH2:1])(=[O:11])=[O:10])=[CH:5][C:4]=1[CH3:13]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (CH2Cl2—AcOEt)

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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